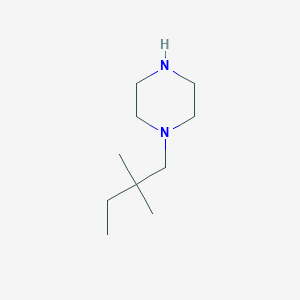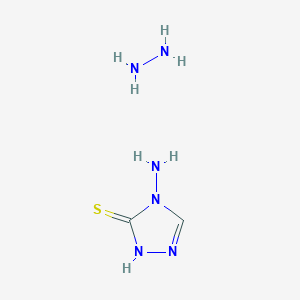![molecular formula C7H15NO B13525121 2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)
2-[(Propan-2-yloxy)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yloxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction typically requires photochemical conditions and can be highly regio- and stereoselective. Another method involves the use of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of sodium hydride in dry tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition reactions. The scalability of these reactions is crucial for producing significant quantities of the compound for further applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yloxy)methyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the azetidine ring .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
2-[(Propan-2-yloxy)methyl]azetidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[(Propan-2-yloxy)methyl]azetidine involves its interaction with molecular targets and pathways in biological systems. For example, azetidine derivatives have been shown to modulate inflammation, oxidative stress, and energy metabolism in brain ischemia/reperfusion injury models . These effects are mediated through the upregulation of antioxidant enzymes, inhibition of apoptotic pathways, and modulation of signaling proteins such as Akt and MMP-3 .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
2-[(Propan-2-yloxy)methyl]azetidine is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it a valuable compound for various synthetic and medicinal applications, distinguishing it from other similar compounds like aziridines and pyrrolidines .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2-(propan-2-yloxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-5-7-3-4-8-7/h6-8H,3-5H2,1-2H3 |
Clave InChI |
VBYAPTKEQPTNSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
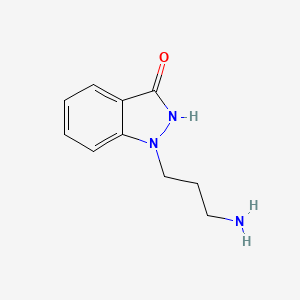
![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
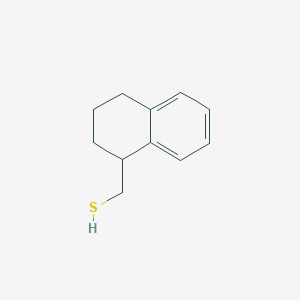
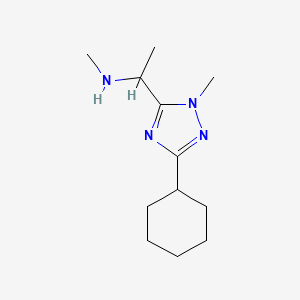
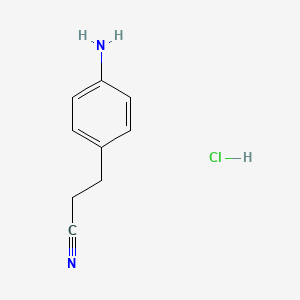
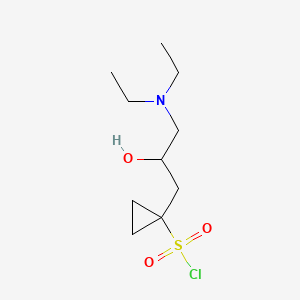
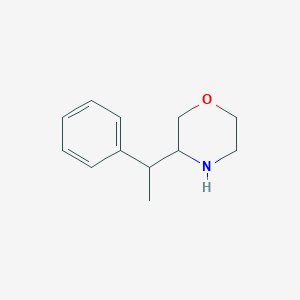
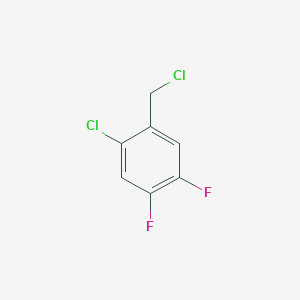
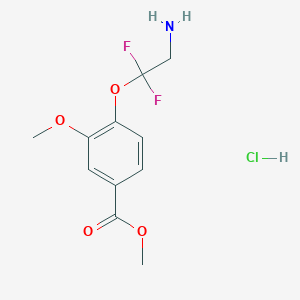
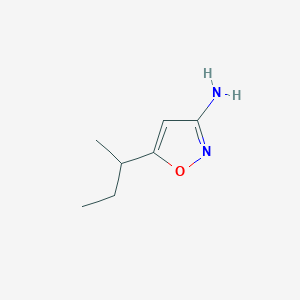
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)
